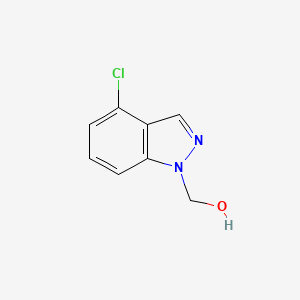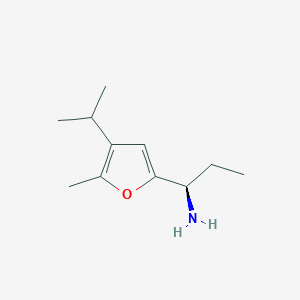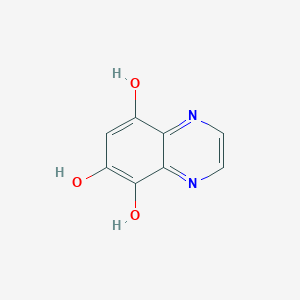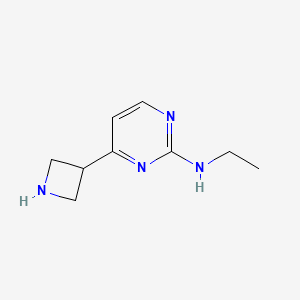
(4-Chloro-1H-indazol-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-1H-indazol-1-yl)methanol is a chemical compound belonging to the indazole family, characterized by a chloro substituent at the 4-position and a hydroxymethyl group at the 1-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-1H-indazol-1-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzohydrazide, which is then cyclized to form the indazole ring. The hydroxymethyl group can be introduced via a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield improvement, cost reduction, and scalability. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Chloro-1H-indazol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed:
- Oxidation products include 4-chloro-1H-indazole-1-carboxaldehyde and 4-chloro-1H-indazole-1-carboxylic acid.
- Reduction products include 1H-indazol-1-ylmethanol.
- Substitution products vary depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
(4-Chloro-1H-indazol-1-yl)methanol has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of (4-Chloro-1H-indazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
1H-indazole: Lacks the chloro and hydroxymethyl substituents, resulting in different biological activities.
4-Chloro-1H-indazole: Similar structure but lacks the hydroxymethyl group.
(4-Chloro-1H-indazol-1-yl)ethanol: Similar structure with an ethyl group instead of a hydroxymethyl group
Uniqueness: (4-Chloro-1H-indazol-1-yl)methanol’s unique combination of chloro and hydroxymethyl groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H7ClN2O |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
(4-chloroindazol-1-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-7-2-1-3-8-6(7)4-10-11(8)5-12/h1-4,12H,5H2 |
InChI-Schlüssel |
GINNAOGWJLCVAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NN2CO)C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione](/img/structure/B11911523.png)





![8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11911571.png)





![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11911608.png)
